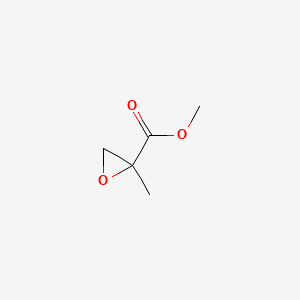
Methyl 2-methyloxirane-2-carboxylate
説明
“Methyl 2-methyloxirane-2-carboxylate”, also known as “Methyl 2-methylglycidate”, is an ester derived epoxide . It is reported to be formed by the reaction of methyl pyruvate with diazomethane . It is formed as an intermediate in the synthesis of 1,2,4-oxadiazole derivatives .
Synthesis Analysis
“this compound” is reported to be formed by the reaction of methyl pyruvate with diazomethane . It is formed as an intermediate in the synthesis of 1,2,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8O3 . The molecular weight is 116.12 g/mol .
Chemical Reactions Analysis
“this compound” is an intermediate in the synthesis of 1,2,4-oxadiazole derivatives .
Physical and Chemical Properties Analysis
“this compound” has a refractive index n20/D 1.418 (lit.) . Its boiling point is 62-65 °C/32 mmHg (lit.) , and its density is 1.097 g/mL at 25 °C (lit.) .
科学的研究の応用
Environmental Impact and Carcinogenic Outcomes
Methyl 2-methyloxirane-2-carboxylate is related to certain chlorophenoxy compounds like 2,4-D and MCPA, widely used herbicides in the United States. Studies suggest that exposure to these substances may be associated with an increased risk of various cancers. However, the evidence is not conclusive, as toxicological studies in rodents show no carcinogenicity, and regulatory agencies consider these compounds as not likely to be carcinogenic or unclassifiable regarding carcinogenicity. A systematic review by Stackelberg (2013) discusses the key cellular events in disease etiology and hypothesized modes of action for these constituents, concluding that the combined evidence does not support a genotoxic mode of action for 2,4-D and MCPA. It also mentions that while plausible hypotheses for other carcinogenic modes of action exist, environmental exposures are not sufficient to support a causal relationship with lymphohematopoietic cancers. It is important to note that genetic polymorphisms exist that are known to increase the risk of developing these cancers, and the potential interaction between these polymorphisms and exposures to chlorophenoxy compounds, particularly in occupational settings, is largely unknown (Stackelberg, 2013).
作用機序
Target of Action
Methyl 2-methyloxirane-2-carboxylate, also known as Methyl 2-methylglycidate , is an ester derived epoxide . The primary targets of this compound are carboxylic acids . Carboxylic acids play a crucial role in numerous biochemical reactions, and their interaction with this compound can lead to the formation of various products .
Mode of Action
The compound interacts with its targets through a series of parallel consecutive stages . The first stage involves the quaternization of a tertiary amine by activated oxirane . In the second stage, a carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane . This interaction leads to changes in the structure of the targets and the formation of new compounds .
Biochemical Pathways
The interaction of this compound with carboxylic acids affects the biochemical pathways involved in the synthesis of β-hydroxypropyl ester . This compound is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . It also allows for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound has multiple applications, including its use in the synthesis of pharmaceutical and natural products .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a tertiary amine can decrease the curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation . Additionally, the temperature range can impact the kinetic parameters of β-hydroxypropyl ester formation .
Safety and Hazards
“Methyl 2-methyloxirane-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) .
特性
IUPAC Name |
methyl 2-methyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXXQUUGMLSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393306 | |
| Record name | methyl 2-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58653-97-7 | |
| Record name | methyl 2-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylglycidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


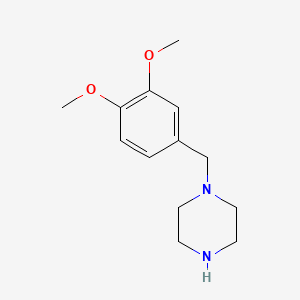
![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)
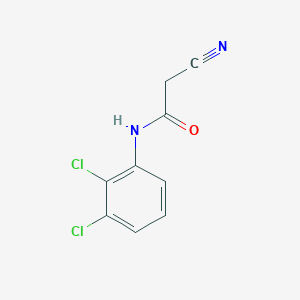
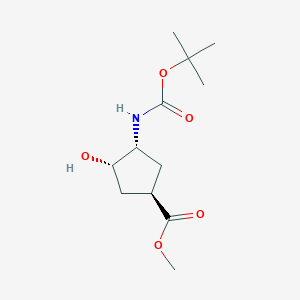
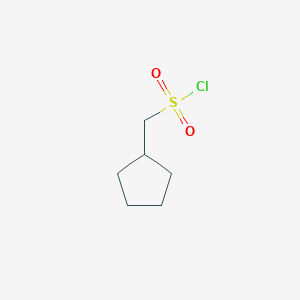



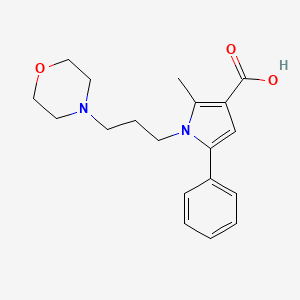
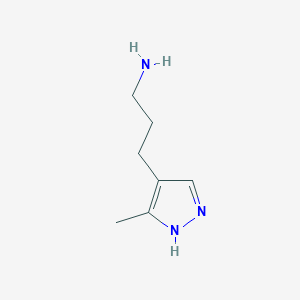

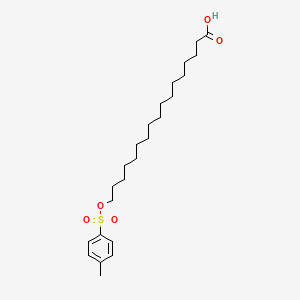
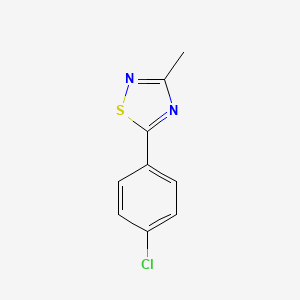
![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
